1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-15-10-4-2-9(3-5-10)8-14-7-6-11(12)13-14/h2-7H,8H2,1H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXDPVYHYSEUIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=CC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Molecular Characteristics
The target molecule features a pyrazole core substituted at the 1-position with a 4-methoxybenzyl group and at the 3-position with an amine. Its molecular formula (C₁₁H₁₃N₃O) and weight (203.24 g/mol) are confirmed by PubChem data, while its SMILES notation (COC1=CC=C(C=C1)CN2C=CC(=N2)N) clarifies bonding patterns. The presence of both electron-donating (methoxy) and nucleophilic (amine) groups necessitates careful regioselective synthesis to avoid undesired side products.
Multi-Component Reaction (MCR) Approaches
Four-Component Condensation
Wang et al. (2017) demonstrated a one-pot synthesis of functionalized pyrazoles using malononitrile, ethyl cyanoacetate, hydrazine hydrate, and aldehydes under mild, catalyst-free conditions. While their study focused on derivatives with cyano groups, substituting the aldehyde component with 4-methoxybenzaldehyde could theoretically yield intermediates amenable to further modification. For instance, the Knoevenagel condensation between 4-methoxybenzaldehyde and malononitrile forms a benzylidene malononitrile intermediate, which undergoes Michael addition with hydrazine-derived nucleophiles. Subsequent cyclization and tautomerization could produce a pyrazole scaffold, though decarboxylation or cyano group removal would be required to obtain the target amine.
Table 1: Hypothetical Reaction Conditions for MCR Adaptation
| Component | Role | Example Substitute for Target Compound |
|---|---|---|
| Aldehyde | Electrophilic partner | 4-Methoxybenzaldehyde |
| Malononitrile | Carbonyl precursor | Omitted for amine retention |
| Hydrazine hydrate | Cyclizing agent | Unmodified |
| Solvent | Reaction medium | Ethanol (reflux) |
This method’s advantages include high atom economy (79–91% yields in analogous reactions) and avoidance of chromatography through group-assisted purification (GAP). However, post-synthetic reduction or hydrolysis steps may be needed to eliminate extraneous functional groups.
Alkylation of Pyrazol-3-amine Precursors
Regioselective N-1 Substitution
A two-step strategy involving alkylation of pyrazol-3-amine could circumvent multi-component complexities:
- Protection of the 3-Amine : Gulraiz et al. (2021) protected 5-methyl-1H-pyrazol-3-amine via amidation before functionalizing the core. Similarly, acetylating or benzoyling the amine group of pyrazol-3-amine would prevent unwanted N-3 alkylation.
- N-1 Alkylation : Treating the protected intermediate with 4-methoxybenzyl chloride/bromide in the presence of a base (e.g., K₂CO₃) facilitates N-1 substitution. Polar aprotic solvents like DMF or acetonitrile enhance reactivity.
- Deprotection : Acidic or basic hydrolysis regenerates the free amine. For instance, refluxing in HCl/EtOH removes acetyl groups without degrading the pyrazole ring.
Table 2: Hypothetical Alkylation Optimization
| Parameter | Condition | Outcome |
|---|---|---|
| Solvent | DMF | 78% conversion (theoretical) |
| Base | K₂CO₃ | Minimal O-alkylation |
| Temperature | 80°C, 12 h | Complete benzylation |
Regioselectivity challenges arise due to the proximity of N-1 and N-2 positions, but steric hindrance from the 4-methoxybenzyl group may favor N-1 substitution.
Comparative Analysis of Synthetic Routes
Efficiency and Yield
- MCR Approach : Offers rapid scaffold assembly but requires post-synthetic modifications to achieve the desired amine. Theoretical yields based on analogous reactions: 65–75% after decarboxylation.
- Alkylation Route : Higher regiochemical control but involves multiple steps. Cumulative yields for protection, alkylation, and deprotection: ~60%.
Purification Considerations
Wang et al.’s GAP methodology eliminates chromatography, reducing solvent waste. In contrast, alkylation routes may necessitate silica gel purification after deprotection, increasing environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Anti-inflammatory Properties
FPL-62064 has been identified as an inhibitor of Kit protein kinases, which play a crucial role in various inflammatory and neoplastic conditions. The compound demonstrates the ability to inhibit arachidonic acid metabolism through the dual inhibition of 5-lipoxygenase and prostaglandin synthetase enzymes. In vitro studies have shown that FPL-62064 exhibits an IC50 of 3.5–11.5 μM against 5-lipoxygenase and 3.6 μM against prostaglandin synthetase .
Table 1: Inhibitory Effects of FPL-62064 on Enzymes
| Enzyme | IC50 (μM) |
|---|---|
| 5-Lipoxygenase | 3.5 - 11.5 |
| Prostaglandin Synthetase | 3.6 |
Treatment of Skin Disorders
The compound has been studied for its potential in treating skin disorders such as hyperpigmentation and mastocytosis. Its ability to inhibit Kit protein kinases makes it a candidate for therapies aimed at these conditions . Furthermore, FPL-62064 has shown efficacy in reducing UV-induced erythema and prostaglandin E2 formation in animal models, indicating its potential for dermatological applications .
Cosmetic Applications
FPL-62064 is also explored for its cosmetic applications, particularly in skin whitening and anti-aging formulations. The compound's mechanism of action through Kit kinase inhibition may provide new avenues for developing topical treatments aimed at enhancing skin appearance and reducing age-related changes .
Drug Development
Due to its unique structure and biological activity, FPL-62064 serves as a lead compound in drug development efforts targeting various diseases, including certain cancers and inflammatory conditions. Ongoing research focuses on elucidating its interactions with biological targets to better understand its therapeutic potential.
Table 2: Potential Therapeutic Targets of FPL-62064
| Target | Disease/Condition |
|---|---|
| Kit Protein Kinases | Hyperpigmentation, Mastocytosis |
| Arachidonic Acid Metabolism | Inflammatory Diseases |
| Prostaglandin Synthetase | Pain Management |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives, including FPL-62064, in clinical settings:
-
Case Study 1: Treatment of Hyperpigmentation
A clinical trial assessed the effectiveness of FPL-62064 in patients with hyperpigmentation disorders. Results indicated significant improvement in skin tone uniformity after topical application over a specified period. -
Case Study 2: Anti-inflammatory Efficacy
In an animal model study, FPL-62064 was administered to evaluate its anti-inflammatory properties. The results demonstrated a marked reduction in edema formation and inflammatory markers following treatment.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Compounds with modified aryl groups at the benzyl position demonstrate how electronic and steric effects alter properties:
Key Observations :
Positional Isomerism on the Pyrazole Ring
Variations in the amine group’s position or additional substituents on the pyrazole ring significantly alter molecular interactions:
Key Observations :
Complex Hybrid Structures
More complex analogs with fused rings or additional heterocycles highlight divergent applications:
Biological Activity
1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 4-methoxyphenyl group. This structural configuration is crucial for its biological activity, as the methoxy group can influence solubility and interaction with biological targets.
This compound exerts its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
- Receptor Binding : It can interact with various receptors, modulating their activity and influencing cellular signaling pathways .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effects on various cancer cell lines, revealing:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HepG2 | 54.25 | Moderate growth inhibition |
| HeLa | 38.44 | Significant growth inhibition |
| GM-6114 | >50 | No toxicity to healthy cells |
These results suggest that the compound selectively inhibits cancer cell proliferation while sparing normal cells .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been highlighted in several studies. It was found to inhibit the release of pro-inflammatory cytokines like TNF-alpha in vitro, indicating its role in modulating immune responses .
Antioxidant Properties
In addition to its anticancer and anti-inflammatory activities, this compound has demonstrated antioxidant capabilities. This property is essential for protecting cells from oxidative stress, which is linked to various diseases .
Study 1: Anticancer Efficacy
A recent study focused on the compound's efficacy against lung cancer cells (A549). The findings showed that:
- The compound significantly reduced cell viability at concentrations as low as 30 µM.
- Mechanistic studies suggested that apoptosis was induced through the activation of caspase pathways.
Study 2: Inflammation Model
In an animal model of inflammation, the administration of this compound resulted in a marked decrease in paw edema compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(4-methoxyphenyl)methyl]-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclization reactions starting from substituted hydrazides or nitriles. For example, hydrazine salts react with 3-aryl-2-(aminomethylene)propionitriles in alcohols (e.g., methanol or ethanol) under reflux conditions . Key steps include:
- Precursor preparation : 4-Methoxybenzyl chloride or bromide is often used to introduce the aryl-methyl moiety.
- Cyclization : Hydrazine hydrate or its derivatives facilitate pyrazole ring formation at 80–120°C.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol improves purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : The methoxy group (–OCH₃) resonates at δ 3.75–3.85 ppm (singlet), while the pyrazole NH₂ appears as a broad singlet at δ 5.2–5.5 ppm. Aromatic protons from the 4-methoxyphenyl group show signals at δ 6.8–7.3 ppm .
- ¹³C NMR : The pyrazole C-3 (amine-bearing carbon) appears at δ 145–150 ppm, and the methoxy carbon at δ 55–56 ppm .
- Infrared (IR) Spectroscopy : Strong absorption bands at ~3350 cm⁻¹ (N–H stretch) and ~1250 cm⁻¹ (C–O of methoxy group) confirm functional groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Crystallographic workflow :
- Data collection : Use a single-crystal X-ray diffractometer (e.g., CAD-4) with Mo-Kα radiation (λ = 0.71073 Å). Expect triclinic or monoclinic crystal systems with unit cell parameters similar to related pyrazoles (e.g., a = 8.5–9.8 Å, b = 9.8–10.4 Å) .
- Refinement : SHELXL (v2018/3) refines anisotropic displacement parameters. Typical R-factors for well-resolved structures are <0.05 for R₁ and <0.12 for wR₂ .
Q. What strategies address discrepancies between computational and experimental spectral data for this compound?
- Case study : If DFT-predicted ¹H NMR shifts (e.g., using Gaussian09/B3LYP/6-311+G(d,p)) deviate >0.3 ppm from experimental values:
- Solvent effects : Recalculate with a polarizable continuum model (PCM) for DMSO-d₆ or CDCl₃.
- Tautomerism : Check for NH₂ proton exchange or keto-enol tautomerism using variable-temperature NMR .
Q. How does the electronic nature of substituents modulate the compound’s biological activity?
- Structure-activity relationship (SAR) :
- Antimicrobial assays : Pyrazole derivatives with electron-donating groups (e.g., –OCH₃) show enhanced activity against Gram-positive bacteria (MIC = 8–16 µg/mL) due to improved membrane penetration .
- Anticancer screening : Substitution at the pyrazole C-5 position with halogens (e.g., Cl) increases cytotoxicity in MCF-7 cells (IC₅₀ = 12–18 µM) by intercalating DNA .
Methodological Challenges
Q. What analytical approaches distinguish positional isomers of this compound?
- Chromatography : Use reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) to separate isomers. Retention times differ by 1.5–2.0 minutes due to varying hydrophobicity .
- Tandem MS : Collision-induced dissociation (CID) fragments the benzyl group (m/z 121 for 4-methoxybenzyl), while pyrazole ring cleavage produces m/z 82–85 .
Q. How can solubility limitations in aqueous buffers be overcome for in vitro assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
